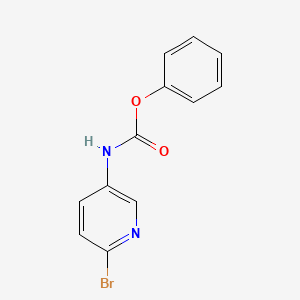

Phenyl 6-bromopyridin-3-ylcarbamate

Description

Phenyl 6-bromopyridin-3-ylcarbamate is a brominated pyridine carbamate derivative with a phenyl substituent. The bromine atom at the 6-position of the pyridine ring and the carbamate functional group contribute to its reactivity, making it a candidate for substitution reactions or as a building block in drug synthesis.

Key structural features include:

- Molecular framework: A pyridine ring substituted with bromine (6-position) and a carbamate group (3-position).

- Functional groups: Bromine (electron-withdrawing), carbamate (polar, reactive), and phenyl (aromatic, lipophilic).

Properties

Molecular Formula |

C12H9BrN2O2 |

|---|---|

Molecular Weight |

293.12 g/mol |

IUPAC Name |

phenyl N-(6-bromopyridin-3-yl)carbamate |

InChI |

InChI=1S/C12H9BrN2O2/c13-11-7-6-9(8-14-11)15-12(16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |

InChI Key |

HQHSUPFERWNXCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CN=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The primary structural analog identified in the evidence is tert-butyl 6-bromopyridin-3-ylcarbamate (CAS: 218594-15-1). Below is a detailed comparison based on substituent effects, physicochemical properties, and handling requirements:

Structural and Functional Differences

| Parameter | Phenyl 6-bromopyridin-3-ylcarbamate | Tert-butyl 6-bromopyridin-3-ylcarbamate |

|---|---|---|

| Substituent | Phenyl group | Tert-butyl group |

| Molecular Formula | C₁₂H₉BrN₂O₂ (inferred) | C₁₀H₁₃BrN₂O₂ |

| Molecular Weight | ~301.12 (calculated) | 273.13 |

| Polarity | Moderate (phenyl + carbamate) | Lower (tert-butyl is lipophilic) |

| Reactivity | Higher (phenyl may stabilize intermediates) | Lower (tert-butyl is sterically hindering) |

Solubility and Stability

- Stability: Stable at -80°C for 6 months; sensitive to repeated freeze-thaw cycles .

- Phenyl analog (inferred): Likely lower solubility in polar solvents due to the aromatic phenyl group.

Research Findings and Methodological Insights

While direct studies on this compound are absent in the evidence, methodologies for analyzing phenyl-containing compounds (e.g., phenylephrine-HCl) provide indirect insights:

- Spectrophotometric analysis: Techniques using 2-aminobenzothiazole coupling (ε = 6.620 × 10³ L·mol⁻¹·cm⁻¹ at 510 nm) could be adapted to quantify carbamate derivatives .

- Chromatographic methods : HPLC and flow injection analysis (e.g., for phenylephrine) may resolve structural analogs based on polarity differences .

Critical Analysis of Substituent Effects

- Bromine : Enhances molecular weight and electrophilicity, facilitating nucleophilic substitution reactions in both analogs.

- Phenyl vs. Tert-butyl: Improves solubility in organic solvents but reduces reaction rates due to steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.